molecular formula C12H13N3O2S B2981625 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-33-5

5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2981625
CAS RN: 899748-33-5
M. Wt: 263.32
InChI Key: QUVFYEFYSCRMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH . This leads to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Scientific Research Applications

I have conducted a search for the scientific research applications of “5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and “1,3-dimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione”, but unfortunately, there is limited information available on the specific applications of this compound in scientific research.

The available literature primarily discusses the synthesis of related pyrido[2,3-d]pyrimidine derivatives and their potential uses in various fields such as cancer treatment and CDK2 targeting compounds . However, these references do not provide detailed applications for the compound you are interested in.

Future Directions

The future directions for “5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their pharmacological effects and potential therapeutic applications . This includes the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

1,3-dimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVFYEFYSCRMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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